3-Methyl-2-(p-fluorophenyl)crotonic acid

Description

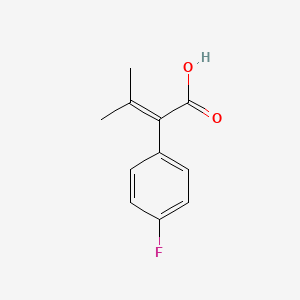

3-Methyl-2-(p-fluorophenyl)crotonic acid is a fluorinated derivative of crotonic acid (E-2-butenoic acid), characterized by a methyl group at position 3 and a p-fluorophenyl substituent at position 2. This compound belongs to a broader class of α,β-unsaturated carboxylic acids, which are known for their reactivity in conjugate addition reactions and applications in polymer chemistry, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-3-methylbut-2-enoic acid |

InChI |

InChI=1S/C11H11FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14) |

InChI Key |

PEBKIKTZSKFGGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=CC=C(C=C1)F)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Structural Differences :

- 3-(Trifluoromethyl)crotonic acid (C₅H₅F₃O₂, MW 154.09) replaces the p-fluorophenyl group with a trifluoromethyl (-CF₃) group, significantly increasing electronegativity and steric bulk .

- 4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid (C₁₀H₅F₄O₂, MW 236.14) combines both trifluoromethyl and p-fluorophenyl substituents, leading to enhanced polarity and a melting point of 147–149°C .

Table 1: Comparative Physical Properties

Acidity and Reactivity

- Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of α,β-unsaturated acids compared to non-fluorinated analogs. For example, crotonic acid has a pKa of ~4.7, while trifluoromethylated derivatives are more acidic due to -CF₃ stabilization of the conjugate base .

- Thermal Stability: Fluorinated crotonic acids may resist β-elimination (a degradation pathway observed in polyhydroxyalkanoates) better than non-fluorinated analogs, as seen in studies where crotonic acid formation increased with temperature in P3HB backbones .

Industrial and Pharmaceutical Potential

- Polymer Chemistry: Fluorinated crotonic acids may serve as monomers for high-performance polymers with improved thermal stability and chemical resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.